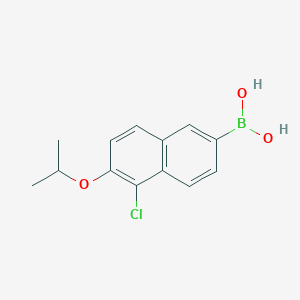

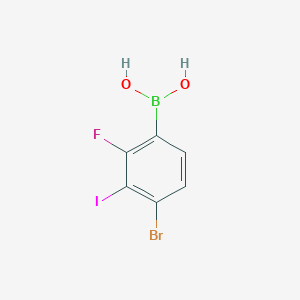

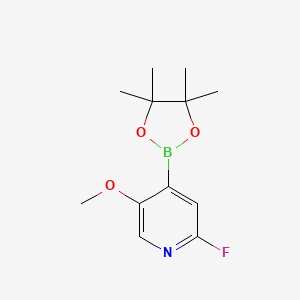

3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester” is a type of organoboron reagent . These reagents are highly valuable in organic synthesis and are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are generally environmentally benign and relatively stable .

Synthesis Analysis

The synthesis of boronic esters like “3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester” often involves the use of a radical approach . Protodeboronation of alkyl boronic esters is a key step in this process . The protodeboronation of 2 alkyl pinacol boronic esters can be achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of oxidant .Molecular Structure Analysis

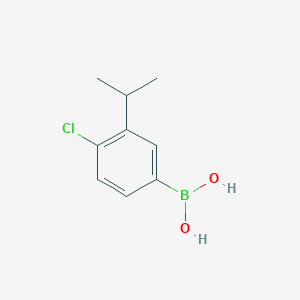

The molecular structure of “3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester” is represented by the empirical formula C13H17BF2O3 . It has a molecular weight of 270.08 .Chemical Reactions Analysis

Boronic acids and their esters, including “3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester”, are susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring .Mecanismo De Acción

- Boronic acids are commonly used in Suzuki–Miyaura cross-coupling reactions . In this context, the boron atom facilitates the coupling of organic fragments by forming a new carbon–carbon bond .

- During the Suzuki–Miyaura coupling , oxidative addition occurs with electrophilic organic groups, leading to the formation of a new Pd–C bond. Transmetalation then occurs with nucleophilic organic groups, transferring them from boron to palladium .

Target of Action

Mode of Action

Direcciones Futuras

The future directions in the study and application of “3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester” and similar compounds could involve the development of more efficient and selective synthesis methods . Additionally, given their value in organic synthesis, further exploration of their use in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy, could be a promising area of research .

Propiedades

IUPAC Name |

2-(3,6-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(16)11(10)17-5/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNLFNNFSZMWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OC)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-methoxyphenylboronic acid pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.